Cas no 2171267-32-4 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

(2R)-2-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid is a chiral, Fmoc-protected dipeptide derivative designed for peptide synthesis applications. Its key advantages include high stereochemical purity due to the (2R) configuration at both chiral centers, ensuring precise incorporation into peptide sequences. The Fmoc protecting group offers orthogonal deprotection under mild basic conditions, facilitating compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound’s structure, featuring a branched aliphatic side chain (3-methylbutanamido), enhances hydrophobicity and steric influence, making it valuable for modulating peptide conformation and interactions. Suitable for automated synthesizers, it ensures efficient coupling yields while minimizing racemization risks. Ideal for research requiring controlled peptide assembly or modified backbone architectures.
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid structure
2171267-32-4 structure
Product name:(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
CAS No:2171267-32-4
MF:C24H28N2O5
MW:424.489526748657
CID:6164300
PubChem ID:165553391

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
    • EN300-1486410
    • (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
    • 2171267-32-4
    • Inchi: 1S/C24H28N2O5/c1-4-20(23(28)29)25-22(27)21(14(2)3)26-24(30)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t20-,21-/m1/s1
    • InChI Key: NOKFHZWYOZAVPG-NHCUHLMSSA-N
    • SMILES: O(C(N[C@@H](C(N[C@@H](C(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 424.19982200g/mol
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1486410-1.0g
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
1g
$0.0 2023-06-06
Enamine
EN300-1486410-100mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
100mg
$678.0 2023-09-28
Enamine
EN300-1486410-2500mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
2500mg
$1509.0 2023-09-28
Enamine
EN300-1486410-250mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
250mg
$708.0 2023-09-28
Enamine
EN300-1486410-10000mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
10000mg
$3315.0 2023-09-28
Enamine
EN300-1486410-1000mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
1000mg
$770.0 2023-09-28
Enamine
EN300-1486410-5000mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
5000mg
$2235.0 2023-09-28
Enamine
EN300-1486410-50mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
50mg
$647.0 2023-09-28
Enamine
EN300-1486410-500mg
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
2171267-32-4
500mg
$739.0 2023-09-28

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid Related Literature

Additional information on (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid

Professional Introduction to Compound with CAS No. 2171267-32-4 and Product Name: (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic Acid

Compound with the CAS number 2171267-32-4 and the product name (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in the field of chemo-bio medicinal research. This compound, characterized by its complex and highly functionalized structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound incorporates several key structural motifs that contribute to its unique chemical properties and biological activities.

The core structure of this compound is built around a bifunctional amine moiety, which is further modified by a fluorenylmethoxycarbonyl (Fmoc) protecting group. This particular modification is strategically employed in peptide synthesis and drug development to facilitate controlled release and enhance stability during biological processes. The presence of the Fmoc group not only serves as a protective moiety but also allows for precise manipulation of the compound’s reactivity, making it an invaluable tool in synthetic chemistry.

Beyond the Fmoc group, the compound features a 3-methylbutanamidobutanoic acid backbone, which contributes to its solubility and bioavailability. This backbone is particularly interesting because it introduces a secondary amine group that can participate in hydrogen bonding interactions, a critical factor in the design of bioactive molecules. The stereochemistry of the compound, specifically the (2R) configuration, is also noteworthy as it influences the compound’s interactions with biological targets, including enzymes and receptors.

Recent research has highlighted the importance of fluorene-based derivatives in medicinal chemistry due to their enhanced photophysical properties and improved metabolic stability. The incorporation of the fluorenylmethoxycarbonyl group into this compound not only enhances its synthetic utility but also opens up possibilities for applications in photodynamic therapy and imaging techniques. These advancements are particularly relevant in the context of developing novel treatments for diseases that require targeted molecular interventions.

The biological activity of this compound has been extensively studied in recent years, with particular focus on its potential as an intermediate in the synthesis of bioactive peptides and peptidomimetics. The combination of the bifunctional amine moiety and the Fmoc protecting group makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), where it can serve as a versatile building block for constructing complex peptide sequences.

In addition to its role in peptide synthesis, this compound has shown promise as a precursor in the development of novel therapeutic agents. For instance, derivatives of this molecule have been investigated for their potential antimicrobial and anti-inflammatory properties. The unique structural features of this compound, including its fluorene derivative and amidobutanoic acid moiety, contribute to its ability to modulate biological pathways involved in these diseases.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, is essential to achieve the desired molecular architecture. These synthetic methodologies are critical not only for producing sufficient quantities of the compound for research purposes but also for ensuring that it meets the stringent quality standards required for pharmaceutical applications.

From a regulatory perspective, compounds like this one must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. This includes comprehensive toxicological studies, pharmacokinetic assessments, and interaction studies with biological targets. The complexity of this compound’s structure necessitates thorough characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity.

The impact of this compound on future drug development cannot be overstated. Its unique structural features and versatile reactivity make it a valuable asset in the chemist’s toolbox, enabling researchers to explore new therapeutic avenues with greater precision. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

In conclusion, Compound with CAS No. 2171267-32-4 and product name (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in chemo-bio medicinal research. Its complex structure, functionalized moieties, and potential applications in drug development underscore its importance as a tool for researchers exploring new therapeutic strategies. As further studies continue to uncover its full potential, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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